![molecular formula C16H20N2O4 B2358547 2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid CAS No. 1259973-23-3](/img/structure/B2358547.png)

2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

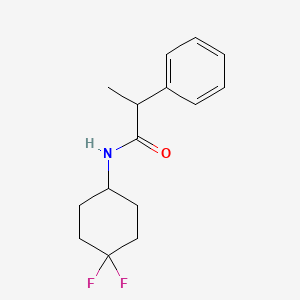

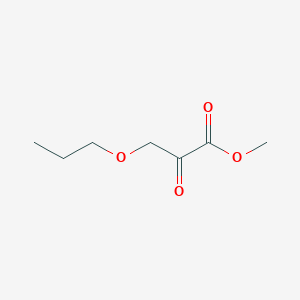

The compound “2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid” is a complex organic molecule. It is a derivative of the amino acid propanoic acid, with additional functional groups attached .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a propanoic acid backbone, with an indole group attached at the 3-position, and a tert-butoxycarbonylamino group attached at the 2-position .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its structure. For example, the presence of the carboxylic acid group suggests that this compound would exhibit the typical acid-base behavior of carboxylic acids .Scientific Research Applications

Synthesis and Chemical Properties

- 2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid is involved in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids, which exhibit antimicrobial and analgesic activities (V. O. Koz’minykh et al., 2004).

- It is also a component in the formation of various organic acids in microbial cultures, indicating its potential role in biochemical processes in extreme environments like deep-sea hydrothermal vents (A. Rimbault et al., 1993).

Applications in Organic Synthesis

- This compound is essential in the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, a process valuable in the production of fluorinated alpha-amino acids, which are significant in pharmaceutical research (H. Amii et al., 2000).

- It is utilized as a tert-butoxycarbonylation reagent for various substrates in organic chemistry, highlighting its versatility in synthesizing different chemical entities (Yukako Saito et al., 2006).

Electrochemical Studies

- The compound has been studied in electrochemical contexts, particularly in the analysis of stable N-alkoxyarylaminyl radicals, which are important for understanding redox processes in organic chemistry (Y. Miura & Y. Muranaka, 2006).

Structural and Spectroscopic Analysis

- Research also involves the structural and spectroscopic elucidation of derivatives of this compound, which is crucial for understanding its chemical behavior and potential applications in various fields of chemistry (D. Tasheva & S. Zareva, 2011).

Photophysical Applications

- In photophysical research, derivatives of 2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid have been used in metal-to-ligand charge-transfer sensitization studies, particularly in the context of lanthanide luminescence, indicating its potential in developing novel luminescent materials (Simon J. A. Pope et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

It’s known that tert-butyloxycarbonyl (boc) protected amino acids, like this compound, are often used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation, preventing unwanted side reactions .

Biochemical Pathways

Given its structure, it’s plausible that it could be involved in the synthesis of peptides or proteins, potentially affecting pathways where these peptides or proteins play a crucial role .

Pharmacokinetics

Similar compounds have been used in peptide synthesis, suggesting that they may be well-absorbed and distributed in the body . The metabolism and excretion of this compound would likely depend on the specific biochemical pathways it affects.

Result of Action

As a boc-protected amino acid, it likely plays a role in the synthesis of peptides or proteins, which could have various downstream effects depending on the specific peptides or proteins synthesized .

Action Environment

Factors such as ph, temperature, and the presence of other reactive substances could potentially influence its stability and reactivity .

properties

IUPAC Name |

3-(1H-indol-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)9-10-4-5-11-6-7-17-12(11)8-10/h4-8,13,17H,9H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDMRJOAWPIQPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)C=CN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2358466.png)

![N-(3-cyano-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2358467.png)

![Tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-f]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2358468.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2358470.png)

![5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol](/img/structure/B2358472.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2358473.png)

![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)